molecular formula C19H13ClN4O2 B2880780 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one CAS No. 1112339-11-3

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Cat. No.: B2880780
CAS No.: 1112339-11-3
M. Wt: 364.79
InChI Key: WZQGMLSYPCJGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H13ClN4O2 and its molecular weight is 364.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Agents

Research has shown that certain heterocyclic compounds, similar in structure to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, exhibit potent anticancer and antimicrobial properties. For example, compounds incorporating oxazole, pyrazoline, and pyridine structures demonstrated significant anticancer activity against a panel of 60 cancer cell lines and performed well in in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021). Similarly, indolyl-substituted 2(3H)-furanones, with structural similarities, showed antimicrobial activity against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Biological Screening and Antitubercular Activity

Compounds with the 1,3,4-oxadiazole structure, akin to the chemical , have been synthesized and biologically screened for potential medicinal applications. A study on oxadiazole derivatives reported the synthesis of compounds with significant antitubercular activity, indicating their potential as pharmaceutical agents (Al-Tamimi et al., 2018).

Fungicidal Activity and 3D-QSAR

Novel 1,3,4-oxadiazole compounds, similar in structure to the chemical , have been synthesized and demonstrated fungicidal activity. These compounds were effective against wheat leaf rust and their activity was influenced by the nature of the substituents. The study employed 3D-QSAR analysis to understand the structure-activity relationship, aiding in the design of highly active compounds (Zou, Lai, Jin, & Zhang, 2002).

Anticancer, Antiangiogenic, and Antioxidant Agents

Research on pyridazinones, a group closely related to the compound , found them to possess a wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties. Some synthesized derivatives showed inhibitory effects on various human cancer cell lines and exhibited potential antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Synthesis and Antifeedant Activity

The synthesis of new compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety, structurally similar to the chemical , demonstrated significant insect antifeedant activities. These compounds were compared with commercial azadirachtin, showing promising levels of activity against the Asiatic corn borer (Cao, Qian, Song, Chai, & Jiang, 2003).

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c1-12-6-8-13(9-7-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)14-4-2-3-5-15(14)20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGMLSYPCJGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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